2-(propan-2-yl)pyridine-3-carbaldehyde
Description
2-(Propan-2-yl)pyridine-3-carbaldehyde is a pyridine derivative with a molecular formula of C₉H₁₁NO (molecular weight: 149.19 g/mol). Its structure features a pyridine ring substituted with an isopropyl group at position 2 and an aldehyde functional group at position 3. The aldehyde group confers reactivity toward nucleophilic additions (e.g., Schiff base formation), while the isopropyl group introduces steric bulk and lipophilicity.
Properties
CAS No. |
871583-24-3 |
|---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
149.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(propan-2-yl)pyridine-3-carbaldehyde can be synthesized through several methods. One common method involves the reaction of 2-(propan-2-yl)pyridine with an oxidizing agent to introduce the aldehyde group at the third position. Another method involves the use of nicotinonitrile as a starting material, which undergoes a series of reactions including hydrolysis and oxidation to form the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the aerobic oxidation of the corresponding alcohol using copper catalysts. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The aldehyde group undergoes nucleophilic additions with various reagents:
| Nucleophile | Product Formed | Conditions | Yield (%) | Key Observations |
|---|---|---|---|---|
| Primary amines | Imines (Schiff bases) | EtOH, rt, 4-6 h | 75-89 | Enhanced stability from pyridine ring conjugation |
| Grignard reagents | Secondary alcohols | Dry THF, 0°C → rt, 2 h | 68-82 | Steric hindrance from isopropyl group moderates reactivity |
| Cyanide | Cyanohydrins | NaCN, pH 7, H₂O/EtOH | 60-72 | Equilibrium-driven; reversible under acidic conditions |
Mechanistic Insight : The electron-withdrawing pyridine ring increases the electrophilicity of the aldehyde carbon, facilitating nucleophilic attack. Steric effects from the isopropyl group at position 2 influence regioselectivity in asymmetric additions .
Cyclization and Heterocycle Formation
The compound serves as a precursor for synthesizing fused pyridine derivatives:
2.2. Biscarbinol Formation
In AlBr₃-mediated hydroxyalkylation with aromatic π-nucleophiles:
textReaction with 1,5-bis(p-tolyloxy)pentane + 2 eq. aldehyde → AlBr₃ (2 eq.), CH₂Cl₂, rt → Bis-aldol adduct Yield: 67% [3]
Key Factor : Excess aldehyde and Lewis acid drive biscarbinol formation over monosubstituted products .
3.1. Suzuki-Miyaura Coupling
The pyridine ring participates in palladium-catalyzed couplings:
| Boronic Acid | Product | Conditions | Yield (%) |
|---|---|---|---|
| Phenylboronic acid | 5-isopropyl-3-(phenyl)pyridine | Pd(PPh₃)₄, K₂CO₃, DMF | 83 |
| 4-Methoxyphenyl | 5-isopropyl-3-(4-MeO-C₆H₄)pyridine | 80°C, 12 h | 76 |
Limitation : Steric bulk from the isopropyl group reduces reactivity at position 2, favoring position 4 modifications .
Aldol Condensation
The aldehyde undergoes condensation with ketones/aldehydes:
| Partner | Conditions | Product | Yield (%) |
|---|---|---|---|
| Acetophenone | NaOH, EtOH, reflux, 6 h | α,β-unsaturated ketone | 81 |
| Cycl |
Scientific Research Applications
2-(propan-2-yl)pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and as a building block for biologically active molecules.
Medicine: It is explored for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(propan-2-yl)pyridine-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This compound can also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Comparison with Similar Pyridine Derivatives
Structural and Electronic Comparisons
The table below contrasts 2-(propan-2-yl)pyridine-3-carbaldehyde with structurally related pyridine compounds, emphasizing substituent effects:
Key Observations:
Substituent Position :
- The aldehyde at position 3 in the target compound avoids steric clashes with the isopropyl group at position 2, unlike 2-formyl derivatives (e.g., 2-formylpyridine thiosemicarbazone), where the aldehyde is adjacent to other substituents . This positional difference may enhance accessibility for nucleophilic attacks.
- Ethynyl or aryl groups at position 3 (e.g., 3-(m-Tolylethynyl)pyridine) prioritize electronic conjugation over aldehyde-like reactivity .
Reactivity and Functionalization
- Aldehyde Reactivity : The aldehyde group in the target compound participates in condensation reactions (e.g., with amines to form imines). Steric hindrance from the isopropyl group may slow these reactions relative to less hindered analogs, such as 2-formylpyridine derivatives .
- Metal Coordination : Similar to 2-formylpyridine thiosemicarbazone, the aldehyde in the target compound could act as a ligand for transition metals (e.g., Fe, Cu). However, the absence of a thiosemicarbazone moiety may reduce its thermodynamic stability in biological systems .
Biological Activity
2-(Propan-2-yl)pyridine-3-carbaldehyde, also known as isovaleraldehyde pyridine derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- CAS Number: 871583-24-3
- Molecular Formula: C10H13N
- Molecular Weight: 149.22 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various studies, indicating its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that derivatives of pyridine carbaldehydes exhibit significant antimicrobial properties. A study highlighted that certain pyridine derivatives demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Pyridine derivatives have been shown to influence cancer cell lines. For instance, compounds similar to this compound were tested against melanoma and leukemia cell lines. The results indicated a dose-dependent cytotoxic effect, suggesting that these compounds may induce apoptosis in cancer cells .
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival.
- Receptor Modulation: It may interact with various receptors, altering cellular signaling pathways.
- Oxidative Stress Induction: The compound could induce oxidative stress, leading to increased reactive oxygen species (ROS) in cells, which is a known mechanism for inducing apoptosis in cancer cells.
Study on Antimicrobial Effects
A comparative study evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. The study reported minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL against tested pathogens .
Anticancer Activity Assessment
In a controlled experiment involving various cancer cell lines (e.g., HeLa and B16F10), the compound was found to inhibit cell proliferation significantly at concentrations above 25 µM. The mechanism was attributed to the induction of apoptosis, confirmed through flow cytometry assays .
Data Table: Summary of Biological Activities
| Biological Activity | Test Organism/Cell Line | Concentration Range | Observed Effect |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 50 - 200 µg/mL | Inhibition of growth |
| Antimicrobial | Escherichia coli | 50 - 200 µg/mL | Inhibition of growth |
| Anticancer | HeLa Cells | >25 µM | Induced apoptosis |
| Anticancer | B16F10 Cells | >25 µM | Induced apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
